molecular formula C26H26N2O2 B320083 N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE

N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B320083
M. Wt: 398.5 g/mol
InChI Key: IFSYRLNDRNBLSP-UHFFFAOYSA-N
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Description

N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C26H26N2O2. This compound is known for its unique structural features, which include a biphenyl core and a cyclohexylcarbamoyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of biphenyl-4-carboxylic acid with 2-(cyclohexylcarbamoyl)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(CYCLOHEXYLAMINO)CARBONYL]PHENYL][1,1'-BIPHENYL]-4-CARBOXAMIDE is unique due to its biphenyl core, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(4-phenylbenzoyl)amino]benzamide

InChI

InChI=1S/C26H26N2O2/c29-25(21-17-15-20(16-18-21)19-9-3-1-4-10-19)28-24-14-8-7-13-23(24)26(30)27-22-11-5-2-6-12-22/h1,3-4,7-10,13-18,22H,2,5-6,11-12H2,(H,27,30)(H,28,29)

InChI Key

IFSYRLNDRNBLSP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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